molecular formula C17H21N3O4S B2564388 methyl 4-[({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)methyl]benzoate CAS No. 923165-22-4

methyl 4-[({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)methyl]benzoate

Cat. No.: B2564388
CAS No.: 923165-22-4
M. Wt: 363.43
InChI Key: CMYAFBNKROYRFH-UHFFFAOYSA-N
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Description

Methyl 4-[({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)methyl]benzoate is a complex organic compound that features a benzoate ester linked to an imidazole ring through a sulfanyl bridge

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)methyl]benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, halides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 4-[({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)methyl]benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(ethylcarbamoyl)benzoate: Lacks the imidazole ring and sulfanyl group, making it less versatile in terms of chemical reactivity.

    Methyl 4-(hydroxymethyl)benzoate: Lacks the imidazole ring and sulfanyl group, limiting its applications in medicinal chemistry.

Uniqueness

Methyl 4-[({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)methyl]benzoate is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the imidazole ring, in particular, enhances its ability to interact with biological targets and participate in various chemical reactions.

Properties

IUPAC Name

methyl 4-[[1-[2-(ethylamino)-2-oxoethyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-3-18-15(22)9-20-14(10-21)8-19-17(20)25-11-12-4-6-13(7-5-12)16(23)24-2/h4-8,21H,3,9-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYAFBNKROYRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)C(=O)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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